molecular formula C19H22N6O3S B15120129 3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B15120129
M. Wt: 414.5 g/mol
InChI Key: TYUOSNQLEHIXDW-UHFFFAOYSA-N
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Description

3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that features a combination of morpholine, pyridazine, piperazine, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholinyl-pyridazinyl intermediate, which is then reacted with piperazine and subsequently with benzothiazole derivatives. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione apart is its combination of multiple functional groups, which provides a unique scaffold for drug design and other applications. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C19H22N6O3S

Molecular Weight

414.5 g/mol

IUPAC Name

3-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C19H22N6O3S/c26-29(27)16-4-2-1-3-15(16)19(22-29)25-9-7-23(8-10-25)17-5-6-18(21-20-17)24-11-13-28-14-12-24/h1-6H,7-14H2

InChI Key

TYUOSNQLEHIXDW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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